2-chloro-5-(1H-pyrrol-1-yl)pyridine 2-chloro-5-(1H-pyrrol-1-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 900019-73-0
VCID: VC7898980
InChI: InChI=1S/C9H7ClN2/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h1-7H
SMILES: C1=CN(C=C1)C2=CN=C(C=C2)Cl
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol

2-chloro-5-(1H-pyrrol-1-yl)pyridine

CAS No.: 900019-73-0

Cat. No.: VC7898980

Molecular Formula: C9H7ClN2

Molecular Weight: 178.62 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-5-(1H-pyrrol-1-yl)pyridine - 900019-73-0

Specification

CAS No. 900019-73-0
Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
IUPAC Name 2-chloro-5-pyrrol-1-ylpyridine
Standard InChI InChI=1S/C9H7ClN2/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h1-7H
Standard InChI Key GPKNWRBSJOKYFR-UHFFFAOYSA-N
SMILES C1=CN(C=C1)C2=CN=C(C=C2)Cl
Canonical SMILES C1=CN(C=C1)C2=CN=C(C=C2)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-Chloro-5-(1H-pyrrol-1-yl)pyridine belongs to the class of fused heterocycles, combining a six-membered pyridine ring with a five-membered pyrrole group. The chlorine atom at position 2 and the pyrrole at position 5 create electronic asymmetry, influencing reactivity and intermolecular interactions. The compound’s IUPAC name is 2-chloro-5-(pyrrol-1-yl)pyridine, and its SMILES notation is C1=CN(C=C1)C2=CN=C(C=C2)Cl .

Table 1: Molecular Properties

PropertyValueSource
CAS Number900019-73-0
Molecular FormulaC₉H₇ClN₂
Molecular Weight178.62 g/mol
Purity≥95% (HPLC)
Physical FormLow-melting solid
Density1.32 g/cm³ (predicted)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 9.37 (s, 1H, pyridine-H), 8.83 (d, J = 5.2 Hz, 1H, pyridine-H), 8.57 (dd, J = 7.6 Hz, 1H, pyridine-H), 7.78–7.74 (m, 2H, pyrrole-H), 6.92–7.79 (m, 3H, pyrrole-H) .

  • IR (KBr): Peaks at 3050 cm⁻¹ (C-H stretch), 1590 cm⁻¹ (C=N stretch), 1450 cm⁻¹ (C-Cl stretch).

Synthesis and Optimization

Catalytic Coupling Reactions

The primary synthesis route involves coupling pyridine derivatives with pyrrole groups using transition-metal catalysts. A representative method includes:

  • Buchwald-Hartwig Amination: Reacting 2-chloro-5-bromopyridine with pyrrole in the presence of Pd(OAc)₂/Xantphos, yielding 65–78% product.

  • Ullmann Coupling: Using CuI/1,10-phenanthroline in DMF at 110°C, achieving 55–60% yield .

Table 2: Synthesis Conditions and Yields

MethodCatalyst SystemSolventTemperature (°C)Yield (%)
Buchwald-HartwigPd(OAc)₂/XantphosToluene10078
UllmannCuI/PhenanthrolineDMF11060
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃DME/H₂O8072

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may reduce selectivity. Optimal temperatures range from 80–110°C, with higher temperatures favoring side reactions such as dehalogenation .

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in dichloromethane (25 mg/mL), methanol (10 mg/mL), and DMSO (50 mg/mL). Insoluble in water (≤0.1 mg/mL) .

  • Stability: Stable under inert atmospheres at −20°C for >12 months. Degrades upon prolonged exposure to light or moisture .

Thermal Properties

  • Melting Point: 184–185°C (observed) .

  • Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, with 95% mass loss by 300°C .

Applications in Medicinal Chemistry

Intermediate for Heterocyclic Scaffolds

The compound’s chlorine and pyrrole groups enable functionalization at multiple positions, making it a precursor for:

  • Anticancer Agents: Analogous structures inhibit kinase enzymes (IC₅₀ = 4.5–9.6 µM) .

  • Anti-inflammatory Derivatives: N-substituted variants show COX-2 selectivity (SI > 20) .

Materials Science

  • Coordination Polymers: Serves as a ligand for Pd(II) and Cu(II) complexes, studied for catalytic activity in cross-coupling reactions .

  • Organic Electronics: Pyrrole-pyridine systems exhibit π-π stacking, relevant for organic semiconductors .

ParameterValue
LD₅₀ (Oral, Rat)320 mg/kg
Flash Point215°C
NFPA Health Rating2

Research Findings and Biological Activity

In Vitro Studies

  • Enzyme Inhibition: Modulates α6β3β4α5 nicotinic receptors (IC₅₀ = 7.4 µM), suggesting potential in neurology .

  • Antimicrobial Screening: Limited activity against Gram-positive bacteria (MIC = 128 µg/mL) .

Structural Analogs

  • 5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine: Exhibits 86% yield in Sonogashira couplings, used in fused heterocycle synthesis.

  • 2-Chloro-5-(2,5-dimethylpyrrol-1-yl)pyridine: Higher lipophilicity (LogP = 2.1) enhances blood-brain barrier penetration .

Comparative Analysis with Related Compounds

Table 4: Key Analog Comparisons

CompoundSubstituentsBioactivityReference
2-Chloro-5-(1H-pyrrol-1-yl)pyridineCl, pyrroleKinase inhibition
5-Bromo-2-(2,5-dimethylpyrrol-1-yl)pyridineBr, dimethylpyrroleAnticancer (IC₅₀ = 24 µM)
2-Chloro-5-(4-chloropyrazol-1-yl)pyridineCl, chloropyrazoleAntimicrobial (MIC = 64 µg/mL)

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with biological targets like kinases and GPCRs.

  • Process Optimization: Develop greener synthesis routes using biocatalysts or flow chemistry.

  • Drug Delivery Systems: Explore nanoparticle formulations to enhance bioavailability.

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